![molecular formula C17H23N3O3 B6482542 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide CAS No. 894027-52-2](/img/structure/B6482542.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide, also known as DMPMO, is a novel compound with potential applications in scientific research. It is an analog of pyrrolidine-3-carboxamide, which is a widely used reagent in organic synthesis. DMPMO has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Acetylcholinesterase Inhibition and Cognitive Function Enhancement
- Research Findings :
Synthetic Applications and Urea Synthesis
- Research Findings :
Polar Solvent and Reagent in Organic Chemistry
- Research Findings :
Mechanism of Action
Target of Action
A similar compound was found to target the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling and has been implicated in various immune disorders when dysregulated.
Mode of Action
If it shares a similar mechanism with the aforementioned compound, it might interact with its target by binding to the active site of the Tyrosine-protein kinase SYK, thereby modulating its activity .
Result of Action
If it acts on the Tyrosine-protein kinase SYK, it could potentially alter immune cell signaling, leading to changes in immune response .
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-3-4-15(9-13(12)2)20-11-14(10-16(20)21)18-17(22)19-5-7-23-8-6-19/h3-4,9,14H,5-8,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPWUVJFIUJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
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